molecular formula C16H12BrClO2 B12813282 (E)-2-(2-bromostyryl)-4-chlorophenyl acetate CAS No. 1000890-04-9

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate

Cat. No.: B12813282
CAS No.: 1000890-04-9
M. Wt: 351.62 g/mol
InChI Key: RZELIUUDCHQPEY-VOTSOKGWSA-N
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Description

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate is an organic compound that features a bromine atom, a styryl group, and a chlorophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-bromostyryl)-4-chlorophenyl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromostyrene and 4-chlorophenol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

    Acetylation: The final step involves acetylation using acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: Used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-(2-bromostyryl)-4-chlorophenyl acetate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-bromostyryl)-4-methylphenyl acetate
  • (E)-2-(2-bromostyryl)-4-fluorophenyl acetate
  • (E)-2-(2-bromostyryl)-4-nitrophenyl acetate

Uniqueness

(E)-2-(2-bromostyryl)-4-chlorophenyl acetate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. The combination of these functional groups provides distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

1000890-04-9

Molecular Formula

C16H12BrClO2

Molecular Weight

351.62 g/mol

IUPAC Name

[2-[(E)-2-(2-bromophenyl)ethenyl]-4-chlorophenyl] acetate

InChI

InChI=1S/C16H12BrClO2/c1-11(19)20-16-9-8-14(18)10-13(16)7-6-12-4-2-3-5-15(12)17/h2-10H,1H3/b7-6+

InChI Key

RZELIUUDCHQPEY-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=CC=CC=C2Br

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=CC=CC=C2Br

Origin of Product

United States

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